Cas no 1521-39-7 (2,3-Dimethoxybenzamide)

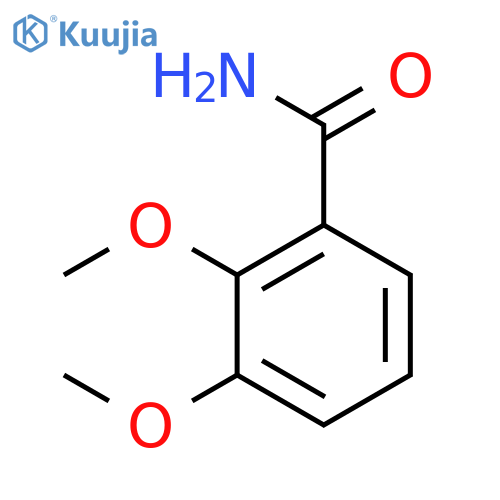

2,3-Dimethoxybenzamide structure

商品名:2,3-Dimethoxybenzamide

2,3-Dimethoxybenzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide,2,3-dimethoxy-

- 2,3-DIMETHOXYBENZAMIDE

- 2,3-Dimethoxy-benzoesaeure-amid

- 2,3-dimethoxy-benzoic acid amide

- 2.3-Dimethoxy-benzamid

- Benzamide,2,3-dimethoxy

- o-Veratramide

- 2-VERATRAMIDE

- Dimethoxybenzamide

- 2,3-DIMETHOXYBENZAMIDE 98+%

- NSC2353

- SDYIZAANGZBOSO-UHFFFAOYSA-

- SDYIZAANGZBOSO-UHFFFAOYSA-N

- NSC40843

- VZ22293

- ZB012738

- D2283

- ST50410757

- A809264

- SY050653

- CS-0186489

- InChI=1/C9H11NO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H2,10,11)

- SCHEMBL261504

- C13919

- MFCD00017571

- CHEMBL458644

- AKOS005151365

- FS-3962

- NSC-40843

- FT-0633632

- 1521-39-7

- NSC 40843

- NSC 2353

- NSC-2353

- DTXSID60277438

- J-008893

- Z33546668

- DTXCID10228596

- DB-019766

- 2,3-Dimethoxybenzamide

-

- MDL: MFCD00017571

- インチ: 1S/C9H11NO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H2,10,11)

- InChIKey: SDYIZAANGZBOSO-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1C(=C([H])C([H])=C([H])C=1C(N([H])[H])=O)OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 181.07400

- どういたいしつりょう: 181.074

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 61.6

じっけんとくせい

- 色と性状: まだ確定していません。

- 密度みつど: 1.16

- ゆうかいてん: 94.0 to 97.0 deg-C

- ふってん: 273.2°Cat760mmHg

- フラッシュポイント: 121.3°C

- 屈折率: 1.534

- PSA: 61.55000

- LogP: 1.50300

- ようかいせい: 未確定

2,3-Dimethoxybenzamide セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- リスク用語:R36/37/38

2,3-Dimethoxybenzamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2,3-Dimethoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D835309-5g |

2,3-Dimethoxybenzamide |

1521-39-7 | 98% | 5g |

568.00 | 2021-05-17 | |

| Alichem | A019142797-25g |

2,3-Dimethoxybenzamide |

1521-39-7 | 95% | 25g |

405.82 USD | 2021-06-16 | |

| eNovation Chemicals LLC | K93022-10g |

2,3-Dimethoxybenzamide |

1521-39-7 | 97% | 10g |

$340 | 2023-09-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155520-5G |

2,3-Dimethoxybenzamide |

1521-39-7 | 98% | 5g |

¥142.90 | 2023-09-03 | |

| Cooke Chemical | BD0170853-25g |

2,3-Dimethoxybenzamide |

1521-39-7 | 95+% | 25g |

RMB 390.40 | 2025-02-20 | |

| A2B Chem LLC | AB59912-25g |

2,3-Dimethoxybenzamide |

1521-39-7 | 97% | 25g |

$60.00 | 2024-04-20 | |

| Aaron | AR003G8K-100g |

2,3-Dimethoxybenzamide |

1521-39-7 | 98% | 100g |

$194.00 | 2025-01-22 | |

| 1PlusChem | 1P003G08-5g |

2,3-Dimethoxybenzamide |

1521-39-7 | 97% | 5g |

$16.00 | 2025-02-19 | |

| Aaron | AR003G8K-25g |

2,3-Dimethoxybenzamide |

1521-39-7 | 98% | 25g |

$54.00 | 2025-01-22 | |

| A2B Chem LLC | AB59912-500g |

2,3-Dimethoxybenzamide |

1521-39-7 | 97% | 500g |

$560.00 | 2024-04-20 |

2,3-Dimethoxybenzamide 関連文献

-

Fang Xie,Torsten Kniess,Christin Neuber,Winnie Deuther-Conrad,Constantin Mamat,Brian P. Lieberman,Boli Liu,Robert H. Mach,Peter Brust,J?rg Steinbach,Jens Pietzsch,Hongmei Jia Med. Chem. Commun. 2015 6 1093

-

Jia Wang,Philip H. Chao,Sebastian Hanet,R. Michael van Dam Lab Chip 2017 17 4342

-

Nitinkumar Satyadev Upadhyay,Vijaykumar H. Thorat,Ryota Sato,Pratheepkumar Annamalai,Shih-Ching Chuang,Chien-Hong Cheng Green Chem. 2017 19 3219

-

Wei-Yu Tseng,R. Michael van Dam Lab Chip 2014 14 2293

-

Mark E. Ashford,Vu H. Nguyen,Ivan Greguric,Tien Q. Pham,Paul A. Keller,Andrew Katsifis Org. Biomol. Chem. 2014 12 783

1521-39-7 (2,3-Dimethoxybenzamide) 関連製品

- 28534-37-4(2-Hydroxy-5-methoxybenzamide)

- 42020-21-3(2,5-Dimethoxybenzamide)

- 26751-04-2(2-Hydroxy-3-methoxybenzamide)

- 1017082-75-5(3-methoxy-4-methylbenzamide)

- 2439-77-2(2-Methoxybenzamide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1521-39-7)2,3-Dimethoxybenzamide

清らかである:99%

はかる:100g

価格 ($):169.0